4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid
Overview
Description
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable hydrazone with an aldehyde or ketone in the presence of a catalyst can lead to the formation of the indole ring system .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and dihydro compounds, each with distinct chemical and biological properties .
Scientific Research Applications
4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
1-Methyl-9H-Pyrido[3,4-b]Indole: Known for its biological activities and structural similarity.
1,2,3,4-Tetrahydro-9H-Pyrido[3,4-b]Indole: Used in neurodegenerative disease research.
Indole-3-Carboxylic Acid: A simpler indole derivative with diverse biological applications.
Uniqueness: 4-Hydroxy-9h-pyrido[3,4-b]indole-1-carboxylic acid stands out due to its unique combination of a carboxyl and hydroxyl group on the indole ring, which enhances its reactivity and potential for forming diverse derivatives. This structural uniqueness contributes to its wide range of applications in scientific research .
Properties
Molecular Formula |
C12H8N2O3 |
---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
4-hydroxy-9H-pyrido[3,4-b]indole-1-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-8-5-13-11(12(16)17)10-9(8)6-3-1-2-4-7(6)14-10/h1-5,14-15H,(H,16,17) |
InChI Key |
JHCKHLUHXWEENL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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